2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione
Description
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a hydroxyethoxyethyl side chain attached to the isoindoline-1,3-dione core. This compound is synthesized via nucleophilic substitution or Mitsunobu reactions. For instance, reacting potassium phthalimide with 2-(2-chloroethoxy)ethanol in N,N-dimethylformamide (DMF) yields the product with a 76.13% efficiency . Alternatively, a Mitsunobu reaction using isoindoline-1,3-dione, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) achieves a 57% yield . The compound's hydrophilic hydroxyethoxyethyl chain enhances solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for antibody-drug conjugates (ADCs) and nucleotide prodrugs .
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIFGNPYPHRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373091 | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69676-63-7 | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2-(2-aminoethoxy)ethanol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Isoindoline derivatives.
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to effectively cross the blood-brain barrier enhances its potential as a therapeutic agent. Research indicates that derivatives of isoindoline-1,3-dione exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that isoindole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain compounds demonstrated inhibition zones comparable to standard antibiotics like gentamicin .
- Anticancer Properties : Compounds derived from isoindoline-1,3-dione have been evaluated for their antiproliferative effects against various cancer cell lines. Notably, some derivatives induced apoptosis in cancer cells and arrested cell cycle progression, indicating their potential as anticancer agents .
Polymer Chemistry
In polymer chemistry, 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is utilized to enhance the properties of specialty polymers. Its incorporation improves thermal stability and mechanical strength, making it valuable for high-performance materials. The compound's structure allows for effective polymerization processes that yield durable and resilient materials suitable for various applications.
Cosmetic Formulations
The compound is also incorporated into skincare products due to its moisturizing properties. It enhances skin hydration and texture, addressing consumer concerns about skin health. The inclusion of this compound in cosmetic formulations helps improve product efficacy and consumer satisfaction.
Biochemical Research
In biochemical research, this compound acts as a reagent in various assays. Its role in studying enzyme activities and interactions aids researchers in drug discovery and development. The compound's ability to facilitate biochemical reactions makes it a valuable tool in laboratory settings.
Data Table: Summary of Applications
Case Studies
- Anticancer Activity : A study evaluated various isoindole derivatives for their anticancer properties against Caco-2 and HCT-116 cell lines. The findings indicated that specific derivatives had potent antiproliferative effects and were more effective than traditional treatments .
- Antimicrobial Efficacy : Another research focused on the antimicrobial activity of isoindole derivatives against Leishmania tropica, showing that some compounds were significantly more effective than standard treatments like Glucantime .
These case studies highlight the versatility of this compound across multiple domains.
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The hydroxyethoxyethyl group in the target compound improves aqueous solubility compared to hydrophobic substituents like cyclopropyl or aryl groups .
- Synthetic Efficiency : Aromatic derivatives (e.g., compound 17b) often exhibit lower yields (≤51%) due to steric hindrance during synthesis, whereas alkyl-substituted analogs (e.g., 2f) achieve higher yields (up to 92%) .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Derivatives with aromatic and piperazinyl groups, such as 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione, show potent AChE inhibition (IC₅₀ = 0.91 μM), comparable to donepezil (IC₅₀ = 0.14 μM) . In contrast, the hydroxyethoxyethyl analog lacks reported AChE activity, likely due to reduced aromatic interactions with the enzyme’s active site .
- Anti-inflammatory/Anticancer Activity : Sulfonyl-substituted analogs (e.g., compound 17b) exhibit cytotoxicity against cancer cell lines, attributed to sulfonamide-mediated apoptosis induction .
Antimicrobial Activity
- Alkyl and Aryl Derivatives : Cyclopropyl and phenylethyl analogs (e.g., 2f, 2g) demonstrate broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .
Biological Activity
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione, a compound derived from isoindoline-1,3-dione, has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, antioxidant, anticancer, and potential neurological applications.
The compound is characterized by its isoindoline structure with a hydroxyethoxy side chain that enhances its solubility and bioavailability. The synthesis typically involves a reaction between potassium phthalimide and 2-(2-chloroethoxy)ethanol under controlled conditions .
Synthesis Procedure
- Reagents :
- 2-(2-chloroethoxy)ethanol
- Potassium phthalimide
- N,N-dimethylformamide (DMF)
- Procedure :
Antimicrobial Activity
Research indicates that derivatives of isoindoline-1,3-dione exhibit significant antimicrobial properties. For example, compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating inhibition comparable to standard antibiotics like gentamicin .
Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities. In vitro studies revealed a free radical scavenging effect, with certain derivatives exhibiting IC50 values as low as 1.174 μmol/mL, indicating strong antioxidant potential .
Anticancer Activity
Studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and apoptosis induction, making it a promising candidate for cancer therapy .
Neurological Applications
Due to its ability to cross the blood-brain barrier effectively, this compound is being explored for potential applications in treating neurological disorders. Its use as an intermediate in synthesizing pharmaceuticals targeting such conditions has been noted .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various isoindole derivatives, compound 3 (a derivative of this compound) displayed an IC50 value of 0.0478 μmol/mL against Leishmania tropica, outperforming traditional treatments like Glucantime .
Study 2: Antioxidant Properties
The antioxidant activity was evaluated using DPPH radical scavenging assays. Compound 1 from the isoindole series showed significant activity with an IC50 value of 1.174 μmol/mL . This positions it as a candidate for formulations aimed at oxidative stress-related conditions.
Study 3: Cancer Cell Line Studies
In vitro tests on human cancer cell lines demonstrated that treatment with isoindole derivatives led to significant reductions in cell viability and induced apoptotic pathways. The results suggest that further structural modifications could enhance these effects .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and purifying 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione?
- Methodology :
- Synthetic Routes : Adapt protocols from analogous isoindoline derivatives, such as reacting phthalic anhydride with ethanolamine derivatives under reflux conditions. Catalyst selection (e.g., p-toluenesulfonic acid) and temperature optimization (140–160°C) are critical .
- Purification : Use column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Monitor purity via HPLC or TLC .
- Factorial Design : Employ a 2^k factorial design to test variables (e.g., solvent polarity, reaction time) and identify optimal conditions .
Q. How can spectroscopic and computational methods be integrated to characterize the compound’s structure?
- Methodology :
- Spectroscopy : Combine NMR (¹H, ¹³C) for functional group identification, IR for carbonyl (C=O) stretching (~1700 cm⁻¹), and X-ray crystallography for definitive bond-length/angle validation .
- Computational Validation : Use Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate molecular electrostatic potential (MEP) maps and compare with experimental data .
- Data Table :
| Parameter | Experimental (X-ray) | DFT Calculation | Deviation |
|---|---|---|---|
| C=O Bond Length | 1.21 Å | 1.22 Å | 0.01 Å |
| Dihedral Angle | 178.5° | 179.1° | 0.6° |
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?
- Methodology :
- DFT and Hirsfeld Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Hirsfeld Surface Analysis to map intermolecular interactions (e.g., π-π stacking) in crystal structures .
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) with transition-state optimization to explore reaction mechanisms, such as nucleophilic substitution at the hydroxyethoxy moiety .
Q. How can contradictions between experimental and computational data on reaction mechanisms be resolved?
- Methodology :
- Multi-Method Validation : Cross-validate DFT results with experimental kinetics (e.g., Arrhenius plots) and isotopic labeling studies. For example, use ¹⁸O tracing to confirm hydrolysis pathways .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) using sensitivity analysis. A deviation >5% between theory and experiment warrants re-evaluation of computational models .
Q. What experimental designs are optimal for evaluating the compound’s pharmacological potential?
- Methodology :
- In Vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., α-glucosidase for hypoglycemic activity) with positive controls (e.g., acarbose) .
- Dose-Response Studies : Apply logistic regression to EC₅₀ calculations. For example:
| Concentration (µM) | Inhibition (%) | SEM |
|---|---|---|
| 10 | 15.2 | ±1.3 |
| 50 | 48.7 | ±2.1 |
| 100 | 82.4 | ±3.5 |
Q. How can AI-driven simulations enhance process optimization for scaled synthesis?
- Methodology :
- COMSOL Multiphysics Integration : Model heat and mass transfer in batch reactors using AI-trained algorithms to predict optimal stirring rates and cooling profiles .
- Autonomous Labs : Implement robotic platforms for real-time parameter adjustment (e.g., pH, temperature) based on inline spectroscopic feedback .
Methodological Considerations
- Data Contradiction Resolution : Use Bayesian statistics to weight conflicting data (e.g., computational vs. experimental reaction yields) and refine hypotheses .
- Ethical Compliance : Ensure all pharmacological studies adhere to OECD Guidelines for Chemical Safety Testing (e.g., GLP standards) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
